Bicyclo[2.2.0]hexan-1-amine
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Overview
Description
Bicyclo[220]hexan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of two fused cyclobutane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.0]hexan-1-amine can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the formation of the bicyclic structure under mild conditions. Another approach involves the catalytic alkene insertion, which provides a general synthetic route to bicyclo[2.2.0]hexane derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be performed under controlled conditions. The use of photochemistry and catalytic methods ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.0]hexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclic structure, which makes it more reactive compared to other amines.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield bicyclo[2.2.0]hexanone derivatives, while reduction reactions produce various substituted bicyclo[2.2.0]hexanes .
Scientific Research Applications
Bicyclo[2.2.0]hexan-1-amine has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology, it is used in the study of enzyme mechanisms and protein-ligand interactions. In medicine, this compound derivatives are investigated for their potential as therapeutic agents. Additionally, in the industry, this compound is utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of bicyclo[2.2.0]hexan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific target. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bicyclo[2.2.0]hexan-1-amine include bicyclo[2.1.1]hexane, bicyclo[1.1.1]pentane, and bicyclo[3.1.1]heptane. These compounds share the characteristic of having fused ring structures but differ in the number of carbon atoms and the arrangement of the rings .
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its strained bicyclic system makes it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-1-5(6)2-4-6/h5H,1-4,7H2 |
InChI Key |
XZJJBJBMECLLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CC2)N |
Origin of Product |
United States |
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